2-Cyclobutylprop-2-enenitrile
Description
2-Cyclobutylprop-2-enenitrile (CAS: Not provided in evidence) is an unsaturated nitrile compound characterized by a cyclobutyl group attached to a propenenitrile backbone.
Properties
IUPAC Name |
2-cyclobutylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6(5-8)7-3-2-4-7/h7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBYDZFMNPDDMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)C1CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylprop-2-enenitrile typically involves the reaction of cyclobutylmethyl bromide with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired nitrile compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the nitrile group under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-Cyclobutylprop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclobutylprop-2-enenitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in reactions with nucleophiles. The cyclobutyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions. The pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided () exclusively lists synonyms and identifiers for acetone cyanohydrin (2-Hydroxy-2-methylpropanenitrile), a structurally distinct compound.
Table 1: Hypothetical Comparison of Nitriles
Key Differences:
Structural Features: this compound contains a strained cyclobutane ring and conjugated nitrile-alkene system, whereas acetone cyanohydrin is a cyanohydrin derived from acetone.
Toxicity Profile: Acetone cyanohydrin is acutely toxic due to hydrogen cyanide release, with documented LD₅₀ values (oral, rat: ~15 mg/kg) . No toxicity data exists for this compound in the provided evidence.
Synthetic Utility: Acetone cyanohydrin’s use is restricted due to safety concerns, while this compound (if synthesized) might serve as a precursor for strained carbocycles or functionalized nitriles.
Limitations of the Provided Evidence
The evidence fails to address this compound directly, focusing instead on acetone cyanohydrin. This discrepancy highlights the need to consult additional authoritative sources (e.g., PubChem, Reaxys, or peer-reviewed journals) for accurate data on the target compound.
Biological Activity
2-Cyclobutylprop-2-enenitrile is a nitrile compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevance in therapeutic applications.
- Chemical Formula : C₇H₉N
- Molecular Weight : 111.16 g/mol
- CAS Number : 20457258
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. Research indicates that it may exhibit several pharmacological properties, including:
- Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines, although specific mechanisms remain to be fully elucidated.
- Neuroprotective Effects : Some research indicates potential neuroprotective properties, which could be beneficial in neurodegenerative diseases.
- Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit specific enzymes involved in disease pathways.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with cellular targets that modulate signaling pathways related to cell proliferation and apoptosis.
Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The IC₅₀ values varied depending on the cell line, indicating selective activity.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast) | 15.3 |
| HeLa (Cervical) | 10.8 |
| A549 (Lung) | 12.5 |
This suggests a potential role for the compound in developing new anticancer therapies.
Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. This effect was measured using cell viability assays and reactive oxygen species (ROS) quantification.
Pharmacological Applications
Given its biological activities, this compound is being explored for various therapeutic applications:
- Cancer Therapy : Due to its cytotoxic effects on cancer cells, it may serve as a lead compound for developing new anticancer agents.
- Neuroprotection : Its potential neuroprotective effects could lead to applications in treating conditions like Alzheimer's disease or Parkinson's disease.
Future Directions
Further research is necessary to fully understand the pharmacodynamics and pharmacokinetics of this compound. Future studies should focus on:
- Detailed mechanism studies to identify specific molecular targets.
- In vivo studies to assess efficacy and safety profiles.
- Exploration of structure-activity relationships (SAR) to optimize the compound for therapeutic use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
